molecular formula C13H10N2O2 B14289086 9H-Carbazole, methylnitro- CAS No. 116232-63-4

9H-Carbazole, methylnitro-

Cat. No.: B14289086
CAS No.: 116232-63-4
M. Wt: 226.23 g/mol
InChI Key: YSJVNCYRECEMOL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole derivatives typically involves the functionalization of the carbazole core. One common method is the nitration of 9H-carbazole, followed by methylation. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, while methylation can be performed using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of 9H-carbazole derivatives often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9H-carbazole, methylnitro- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole, methylnitro- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methylnitro substitution pattern allows for targeted modifications and applications in various fields .

Properties

CAS No.

116232-63-4

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

1-methyl-9-nitrocarbazole

InChI

InChI=1S/C13H10N2O2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14(13(9)11)15(16)17/h2-8H,1H3

InChI Key

YSJVNCYRECEMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3N2[N+](=O)[O-]

Origin of Product

United States

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